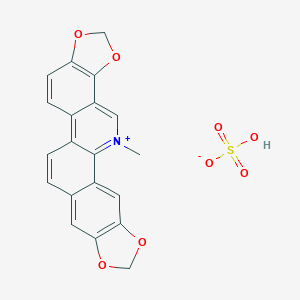

![molecular formula C11H6F6N2 B000083 3,3-双(三氟甲基)双环[2.2.1]庚-5-烯-2,2-二腈 CAS No. 3289-22-3](/img/structure/B83.png)

3,3-双(三氟甲基)双环[2.2.1]庚-5-烯-2,2-二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile involves the Diels-Alder cycloaddition reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene. This reaction yields the cycloadduct in good yield. The cycloadduct is unstable and exists in equilibrium with the starting materials in less polar solvents. In more polar environments, it can revert to starting materials or convert to a formal [2+2] adduct. Acid presence leads to another isomeric form through a series of complex reactions, demonstrating the compound's reactive versatility and the influence of environmental conditions on its stability and transformation (Howard et al., 2003).

Molecular Structure Analysis

The molecular structure of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile and its reaction intermediates have been elucidated through quantum mechanical calculations and X-ray crystallography. These studies reveal the compound's structural dynamics and the effect of substitutions on its stability and reactivity. Single crystals observed by X-ray crystallography show a capability for crystal-to-crystal rearrangement, highlighting the structural flexibility and complexity of this compound and its derivatives (Howard et al., 2003).

Chemical Reactions and Properties

3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile participates in various chemical reactions, including cycloaddition, rearrangement, and polymerization processes. These reactions demonstrate the compound's reactivity and potential for generating a wide range of derivatives. The reactions are highly sensitive to solvent polarity and the presence of catalysts, indicating the compound's adaptability in synthetic chemistry for producing diverse molecular architectures (Howard et al., 2003).

Physical Properties Analysis

The physical properties of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile, such as solubility, melting point, and crystalline behavior, are crucial for its application in chemical synthesis. Its stability in various solvents and under different temperature conditions affects its usability in synthetic routes. The compound's propensity for crystal-to-crystal rearrangement underlines the importance of carefully controlled conditions for its storage and use in reactions (Howard et al., 2003).

Chemical Properties Analysis

The chemical properties of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile, such as its reactivity with various nucleophiles and electrophiles, are fundamental for exploring its utility in organic synthesis. Its participation in cycloaddition reactions and the ability to form stable derivatives with different substituents highlight its versatility as a building block for complex molecular synthesis. The compound's reactions can lead to a wide array of structural motifs, which are valuable for the development of new materials and pharmaceuticals (Howard et al., 2003).

科学研究应用

化学反应和稳定性

化合物3,3-双(三氟甲基)双环[2.2.1]庚-5-烯-2,2-二腈在各种反应中表现出有趣的化学行为。例如,当与 6,6-二甲基富瓦烯反应时,它形成一个 Diels-Alder 环加成物,该环加成物不稳定,并且在极性较小的溶剂中与起始原料处于平衡状态。根据溶剂极性和酸的存在,该环加成物要么恢复为起始原料,要么转化为其他产物。这些反应,包括晶体到晶体的重排,揭示了该化合物在不同条件下的反应性和稳定性的重要方面 (Howard 等人,2003)。

聚合过程

该化合物还用于各种聚合过程中。例如,它的衍生物已用于 2-降冰片烯及其 exo,exo-5,6-双(甲氧羰基)-7-氧杂双环[2.2.1]庚-2-烯衍生物的开环复分解聚合 (ROMP),证明了其在合成具有特定性质和功能的聚烯烃中的用途 (Mühlebach 等人,1994)。

光学性质

对源自该化合物的聚合物的研究表明,它们在特定波长下具有极低的光学密度,这使得它们在光聚合物科学等领域中的应用变得有趣 (Chang 等人,2010)。

催化应用

在催化领域,该化合物的衍生物已被用作聚合反应中的催化剂。例如,已经使用该化合物的衍生物研究了在乙烯存在下 Co(II) 催化的降冰片烯衍生物的聚合,突出了其作为催化剂在生产具有特定分子量和性质的聚烯烃中的潜力 (Alt & Heitz,1998)。

液晶研究

此外,该化合物已在液晶研究的背景下进行了研究。研究重点是使用具有氟碳片段的化合物(包括 3,3-双(三氟甲基)双环[2.2.1]庚-5-烯-2,2-二腈的衍生物)在向列液晶中诱导近晶层,以了解它们的自我组织特性和在液晶技术中的潜在应用 (Small & Pugh,2002)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile involves a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of a bicyclic intermediate through a Diels-Alder reaction, followed by functionalization of the bicyclic compound with cyano groups.", "Starting Materials": [ "Trifluoroacetic anhydride", "2,3-Dimethyl-1,3-butadiene", "Sodium bicarbonate", "Acetonitrile", "Sodium cyanide", "Sulfuric acid" ], "Reaction": [ "Step 1: The Diels-Alder reaction is carried out by mixing 2,3-Dimethyl-1,3-butadiene and Trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as Aluminum chloride. The reaction is carried out in anhydrous conditions at low temperature to yield the bicyclic intermediate.", "Step 2: The bicyclic intermediate is then functionalized with cyano groups. This is achieved by reacting the intermediate with Sodium cyanide in the presence of Sulfuric acid. The reaction is carried out in Acetonitrile as a solvent and at elevated temperature. The resulting compound is 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile." ] } | |

CAS 编号 |

3289-22-3 |

产品名称 |

3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile |

分子式 |

C11H6F6N2 |

分子量 |

280.17 g/mol |

IUPAC 名称 |

3,3-bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile |

InChI |

InChI=1S/C11H6F6N2/c12-10(13,14)9(11(15,16)17)7-2-1-6(3-7)8(9,4-18)5-19/h1-2,6-7H,3H2 |

InChI 键 |

SVUFHPXBRBWPIA-UHFFFAOYSA-N |

SMILES |

C1C2C=CC1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F |

规范 SMILES |

C1C2C=CC1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F |

纯度 |

95 % (NMR) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

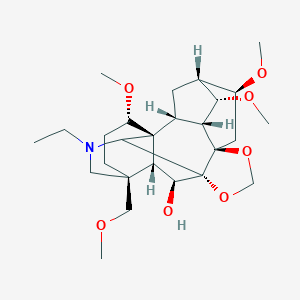

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)